molecular formula C20H17N3OS B5659490 N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No. B5659490
M. Wt: 347.4 g/mol
InChI Key: XOZACOLLZVWJHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, compounds with similar structures have been synthesized by reacting specific enone precursors with semicarbazide, followed by crystal structure determination through X-ray diffraction studies (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by specific crystal systems and unit cell parameters, determined through single-crystal X-ray diffraction studies. These compounds typically exhibit hydrogen bond interactions, stabilizing the crystal and molecular structure (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Compounds within this chemical class can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, based on the functional groups present in their structure. The reactivity can be attributed to the presence of pyrazole and carboxamide groups, which are reactive towards different chemical reagents.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and thermal stability, are crucial for their practical applications. For instance, some related compounds are thermally stable up to certain temperatures, with their solubility in various solvents influencing their chemical reactivity and applications (Kumara et al., 2018).

properties

IUPAC Name

N,3-dimethyl-N,1-diphenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-14-17-13-18(19(24)22(2)15-9-5-3-6-10-15)25-20(17)23(21-14)16-11-7-4-8-12-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZACOLLZVWJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N(C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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